
Boc-DL-Sec(1)-OH.Boc-DL-Sec(1)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-DL-Sec(1)-OH.Boc-DL-Sec(1)-OH: is a chemical compound used in various scientific research applications. It is a derivative of selenocysteine, an amino acid that contains selenium. The compound is often used in peptide synthesis and other biochemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-Sec(1)-OH.Boc-DL-Sec(1)-OH typically involves the protection of the selenocysteine amino group with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the selenol group. The reaction conditions often require careful control of temperature and pH to ensure the stability of the selenocysteine derivative.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps.
Chemical Reactions Analysis
Types of Reactions: Boc-DL-Sec(1)-OH.Boc-DL-Sec(1)-OH undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenol group can lead to the formation of seleninic acid derivatives.
Scientific Research Applications
Boc-DL-Sec(1)-OH.Boc-DL-Sec(1)-OH is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used in the synthesis of selenopeptides and other selenium-containing compounds.
Biology: Studied for its role in redox biology and as a component of selenoproteins.
Medicine: Investigated for its potential therapeutic applications, including antioxidant and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Boc-DL-Sec(1)-OH.Boc-DL-Sec(1)-OH involves its incorporation into peptides and proteins, where it can participate in redox reactions. The selenol group in selenocysteine can undergo oxidation and reduction, making it a key player in cellular redox homeostasis. Molecular targets include various enzymes and proteins involved in redox signaling pathways.
Comparison with Similar Compounds
Selenocysteine: The natural amino acid form of Boc-DL-Sec(1)-OH.Boc-DL-Sec(1)-OH.
Selenomethionine: Another selenium-containing amino acid with different properties and applications.
Cysteine: The sulfur analog of selenocysteine, commonly found in proteins.
Uniqueness: this compound is unique due to its selenium content, which imparts distinct redox properties compared to sulfur-containing analogs like cysteine. This makes it particularly valuable in studies related to oxidative stress and redox biology.
Properties
IUPAC Name |
3-[[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]diselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O8Se2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSQAXKKQQGQNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C[Se][Se]CC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O8Se2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
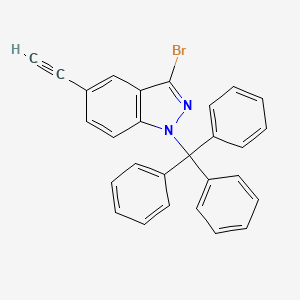
![L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester](/img/structure/B12283396.png)

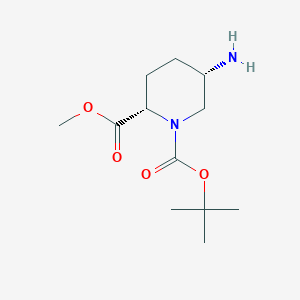
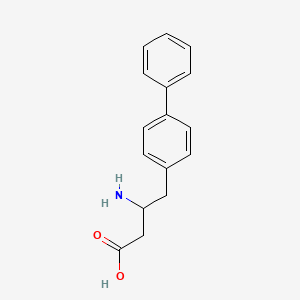
![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B12283419.png)
![Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B12283423.png)
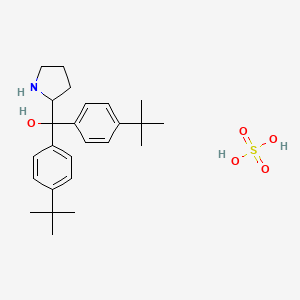
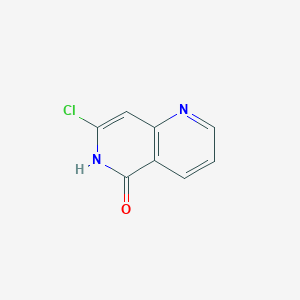
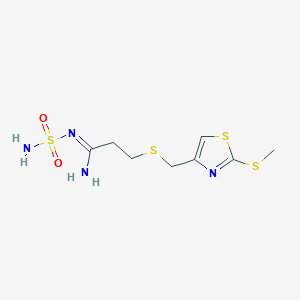
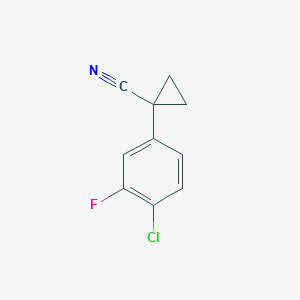
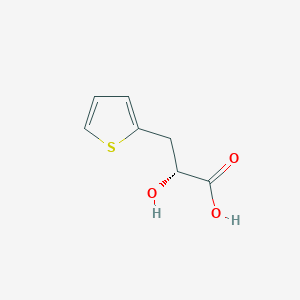
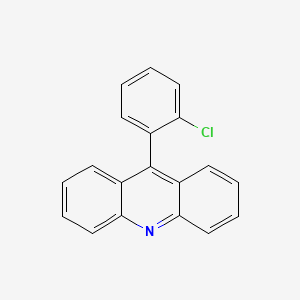
![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)
